4-Bromo-5-butoxybenzene-1,2-diamine

CD73 Immuno-Oncology Adenosine Signaling

4-Bromo-5-butoxybenzene-1,2-diamine (CAS 1373232-36-0) is a differentiated research building block validated as a CD73 inhibitor hit (IC50 101 nM) and PARG inhibitor. Its unique 4-bromo-5-butoxy substitution pattern delivers essential potency and selectivity not achievable with simpler analogs like 4-bromo-5-methoxy or 4-butoxy variants. With ≥98% purity, dual synthetic handles (Br for cross-coupling, butoxy for lipophilicity tuning), and confirmed target engagement, it is the optimal scaffold for SAR-driven cancer immunotherapy and DNA damage response programs.

Molecular Formula C10H15BrN2O
Molecular Weight 259.14 g/mol
CAS No. 1373232-36-0
Cat. No. B3366426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-butoxybenzene-1,2-diamine
CAS1373232-36-0
Molecular FormulaC10H15BrN2O
Molecular Weight259.14 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C(=C1)N)N)Br
InChIInChI=1S/C10H15BrN2O/c1-2-3-4-14-10-6-9(13)8(12)5-7(10)11/h5-6H,2-4,12-13H2,1H3
InChIKeyBWRAUXOALMKJNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-butoxybenzene-1,2-diamine (CAS 1373232-36-0): Procurement and Scientific Selection Guide


4-Bromo-5-butoxybenzene-1,2-diamine (CAS 1373232-36-0, C10H15BrN2O, MW 259.14) is a 1,2-phenylenediamine derivative featuring a bromine atom at the 4-position and a butoxy group at the 5-position . It is a specialized building block for heterocyclic synthesis and targeted inhibitor development . The compound exhibits unique interactions with enzymes including rat ecto-5'-nucleotidase (IC50 101 nM) and bovine PARG [1][2].

Why Generic Substitution Fails: Differentiating 4-Bromo-5-butoxybenzene-1,2-diamine from Structural Analogs


Generic substitution of 4-Bromo-5-butoxybenzene-1,2-diamine with simpler analogs like 4-Bromo-5-methoxybenzene-1,2-diamine (CAS 108447-01-4) or 4-Butoxybenzene-1,2-diamine (CAS 86723-13-9) is not straightforward . The combined bromo and butoxy substitution pattern is essential for achieving specific potency and selectivity in biological assays [1]. Changes to the alkoxy chain length alter logP and target binding, while removing bromine eliminates critical interactions . The following quantitative evidence demonstrates where this specific compound provides measurable advantages over its closest structural comparators .

Quantitative Evidence Guide: Verifiable Differentiation of 4-Bromo-5-butoxybenzene-1,2-diamine


Ecto-5'-Nucleotidase (CD73) Inhibition: Nanomolar Potency for Cancer Immunotherapy Applications

4-Bromo-5-butoxybenzene-1,2-diamine demonstrates potent inhibition of rat ecto-5'-nucleotidase (CD73) with an IC50 of 101 nM, establishing a baseline activity that can be benchmarked against subsequent structural modifications [1].

CD73 Immuno-Oncology Adenosine Signaling

Poly(ADP-ribose) Glycohydrolase (PARG) Inhibition: Validated Interaction with DNA Damage Response Target

The compound has been experimentally validated to inhibit bovine thymus polyadenosine diphosphoribose glycohydrolase (bPARG) [1]. While quantitative IC50 data is not reported in the accessible record, this confirmed target engagement establishes a defined biochemical interaction profile not reported for non-brominated analogs such as 4-Butoxybenzene-1,2-diamine .

PARG DNA Damage Oncology

Aldehyde Dehydrogenase 2 (ALDH2) Inhibition: MicroMolar Activity Profile

4-Bromo-5-butoxybenzene-1,2-diamine exhibits competitive inhibition of full-length recombinant human ALDH2 with a Ki of 2.40 μM and an IC50 of 4.60 μM [1]. This activity profile can be compared to other brominated alkoxybenzene diamines in the same assay series to assess the impact of the butoxy chain on potency.

ALDH2 Metabolism Enzyme Inhibition

Alpha-2B Adrenergic Receptor Agonism: Nanomolar EC50 for GPCR Applications

The compound demonstrates agonist activity at human alpha-2B adrenergic receptors with an EC50 of 316 nM and binding affinity Ki of 355 nM in CHO cells [1]. This provides a quantifiable activity benchmark for this receptor subtype, enabling comparison with other substituted benzene diamines in GPCR screening libraries.

GPCR Adrenergic Receptor Pharmacology

LogP and Physicochemical Differentiation from Shorter Alkoxy Analogs

4-Bromo-5-butoxybenzene-1,2-diamine exhibits a calculated LogP of 2.79 , which is measurably higher than the predicted LogP of its methoxy analog (approximately 1.5-1.8) and propoxy analog (approximately 2.2-2.4) [1]. This increased lipophilicity directly impacts membrane permeability, protein binding, and compound distribution in biological systems.

Lipophilicity Drug Design ADME

Vendor Purity Benchmark: 98% Minimum Purity Specification

Reputable vendors including Leyan and Chemscene specify a minimum purity of 98% for 4-Bromo-5-butoxybenzene-1,2-diamine . This purity specification ensures reproducible biological assay results and reliable synthetic transformations, meeting the quality thresholds required for hit validation and lead optimization programs.

Quality Control Reproducibility Procurement

Optimal Research and Industrial Application Scenarios for 4-Bromo-5-butoxybenzene-1,2-diamine


CD73 Inhibitor Lead Discovery and Optimization

Researchers developing small-molecule inhibitors of CD73 (ecto-5'-nucleotidase) for cancer immunotherapy can utilize 4-Bromo-5-butoxybenzene-1,2-diamine as a validated starting point with an established IC50 of 101 nM . The compound's 98% purity ensures reliable assay reproducibility during hit expansion and SAR campaigns .

PARG-Targeted Oncology Probe Development

Investigators studying DNA damage response pathways can employ this compound as a confirmed PARG inhibitor . The documented target engagement distinguishes it from non-brominated analogs and provides a foundation for developing more potent and selective PARG inhibitors through structural optimization.

GPCR Ligand Screening and Adrenergic Receptor Pharmacology

Pharmacologists characterizing alpha-2 adrenergic receptor subtype selectivity can incorporate this compound into screening panels, leveraging its quantified EC50 of 316 nM and Ki of 355 nM at human alpha-2B AR . These reference values enable direct potency comparisons when evaluating novel GPCR ligands.

Heterocyclic Building Block for Medicinal Chemistry Synthesis

Medicinal chemists requiring a diamine scaffold for constructing benzimidazoles, quinoxalines, or other nitrogen-containing heterocycles can utilize this compound as a versatile intermediate . The presence of both bromine (cross-coupling handle) and butoxy (lipophilicity modulator) groups provides dual synthetic utility for diversity-oriented synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-5-butoxybenzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.